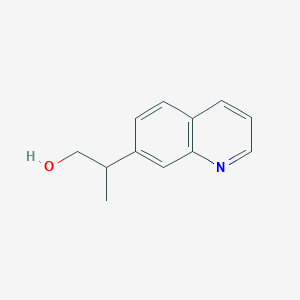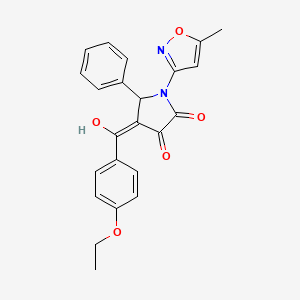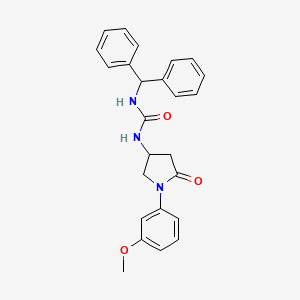
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime is a useful research compound. Its molecular formula is C8H12N4O3 and its molecular weight is 212.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime plays a pivotal role in various synthetic processes, leading to the development of novel compounds with significant biological and chemical properties. The transformation of nitropyrazoles, including 1,4-dimethyl-3,5-dinitropyrazole, into related compounds demonstrates the versatility of nitropyrazole derivatives in organic synthesis. This transformation process involves several steps, including nitration, acid hydrolysis, and reaction with sodium nitrite, leading to the formation of compounds such as O-methyloximes and phenylhydrazones. These derivatives can undergo further cyclization and substitution reactions, offering pathways to new pyrazol-based structures (Zaitsev et al., 2005).
Catalytic Applications and Cytotoxicity
The compound's derivatives have been explored for their potential in catalysis and as ligands in the formation of metal complexes. Palladium(II) complexes bearing pyrazole-based Schiff base ligands, synthesized from reactions involving derivatives of 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde, exhibit cytotoxic effects against cancer cell lines. These complexes underline the potential of pyrazole derivatives in medicinal chemistry, especially in the development of new anticancer agents (Abu-Surrah et al., 2010).
Multicomponent Synthesis
The adaptability of this compound extends to its use in multicomponent synthesis processes. Such methodologies enable the creation of complex molecules from simpler precursors in a single reaction vessel, showcasing the efficiency and innovation in modern synthetic organic chemistry. These processes are crucial for developing pharmacologically active compounds and materials with unique properties (Turgunalieva et al., 2023).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime' involves the conversion of 1,3-dimethyl-4-nitro-1H-pyrazole to the corresponding aldehyde, followed by the addition of O-methyloxime to form the final product.", "Starting Materials": [ "1,3-dimethyl-4-nitro-1H-pyrazole", "Acetaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Hydrogen peroxide", "Sodium chloride", "Water" ], "Reaction": [ "1. Conversion of 1,3-dimethyl-4-nitro-1H-pyrazole to 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde", "a. To a solution of 1,3-dimethyl-4-nitro-1H-pyrazole (1.0 g, 6.4 mmol) in acetic acid (10 mL), add acetaldehyde (0.6 mL, 9.6 mmol) and hydrochloric acid (0.1 mL, 1.2 mmol).", "b. Heat the reaction mixture at 80°C for 2 hours.", "c. Cool the reaction mixture to room temperature and pour it into a mixture of ice and sodium hydroxide solution (10% w/v, 50 mL).", "d. Extract the product with methanol (3 x 50 mL) and dry the organic layer over sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the crude product.", "f. Purify the crude product by column chromatography using a mixture of methanol and dichloromethane as the eluent to obtain 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde as a yellow solid (0.8 g, 80%).", "2. Addition of O-methyloxime to 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde", "a. Dissolve 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde (0.5 g, 2.4 mmol) in methanol (10 mL).", "b. Add O-methyloxime hydrochloride (0.4 g, 2.8 mmol) and sodium hydroxide (0.2 g, 5.0 mmol) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 2 hours.", "d. Add hydrogen peroxide (30%, 0.2 mL, 2.4 mmol) to the reaction mixture and stir for an additional 30 minutes.", "e. Add saturated sodium chloride solution (10 mL) to the reaction mixture and extract the product with dichloromethane (3 x 20 mL).", "f. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "g. Purify the crude product by column chromatography using a mixture of methanol and dichloromethane as the eluent to obtain the final product, 2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)acetaldehyde O-methyloxime as a yellow solid (0.3 g, 50%)." ] } | |
CAS No. |
321998-08-7 |
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(2,5-dimethyl-4-nitropyrazol-3-yl)-N-methoxyethanimine |
InChI |
InChI=1S/C8H12N4O3/c1-6-8(12(13)14)7(11(2)10-6)4-5-9-15-3/h5H,4H2,1-3H3 |
InChI Key |
FXKQWKRCBYAHAC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])CC=NOC)C |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])CC=NOC)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)
![2-(difluoromethylsulfanyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2611806.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)

![8-chloro-3-[(3-chloro-4-fluorophenyl)sulfonyl]-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2611812.png)

![methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2611818.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-yl]amino}acetamide](/img/structure/B2611819.png)
![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)
![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)
![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2611825.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2611828.png)
